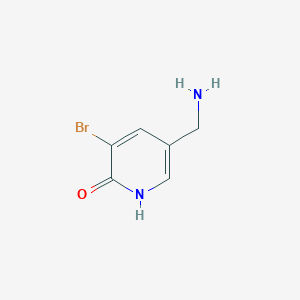

5-(Aminomethyl)-3-bromopyridin-2-ol

Description

Contextualizing Substituted Pyridin-2-ols and their Significance in Organic Chemistry

Substituted pyridin-2-ols are a class of heterocyclic compounds that have garnered considerable attention in the field of organic chemistry. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental scaffold in many natural products and synthetic compounds. The introduction of various substituents onto this core structure can dramatically influence the molecule's physical, chemical, and biological properties. ncert.nic.in

The pyridin-2-ol tautomer is of particular interest. It exists in equilibrium with its corresponding pyridone form, and the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. This tautomeric relationship provides a versatile platform for chemical modifications and interactions.

The significance of substituted pyridines, including pyridin-2-ols, is underscored by their wide-ranging applications. They are key building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. organic-chemistry.orgnih.gov The ability to introduce a variety of functional groups at specific positions on the pyridine ring through methods like regiospecific alkylation, alkynylation, and arylation allows for the fine-tuning of molecular properties to suit a desired application. organic-chemistry.orgnih.gov For instance, the presence of amino and bromo substituents on the pyridine ring can serve as handles for further chemical transformations, making them valuable intermediates in organic synthesis. orgsyn.orgchemicalbook.com

Overview of the Chemical Research Landscape for 5-(Aminomethyl)-3-bromopyridin-2-ol

The chemical research landscape for this compound is still emerging, with much of the available information coming from chemical databases and suppliers. While extensive peer-reviewed studies focusing solely on this compound are limited, its structural motifs suggest its potential as a valuable research chemical and building block.

The hydrochloride salt of a closely related isomer, 3-(aminomethyl)-5-bromopyridin-2-ol (B1464794), is documented in chemical databases, providing some foundational data. uni.lu The presence of the aminomethyl group, a bromine atom, and the pyridin-2-ol core makes this compound a trifunctionalized scaffold. Each of these groups offers a potential site for chemical modification, opening up avenues for the synthesis of a diverse library of derivatives.

The synthesis of related substituted pyridinols, such as 2-amino-3-hydroxy-5-bromopyridine, has been described in the literature, often involving multi-step procedures starting from more common pyridine derivatives. chemicalbook.comprepchem.com These synthetic strategies could potentially be adapted for the preparation of this compound.

While dedicated research on the specific applications of this compound is not yet widely published, its structural similarity to other biologically active pyridines suggests potential areas of investigation. Substituted pyridines are known to exhibit a wide range of biological activities, and this compound could serve as a starting point for the development of new therapeutic agents or molecular probes.

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C6H7BrN2O | This compound |

| Molecular Weight | 203.04 g/mol | This compound |

| Molecular Formula | C6H7BrN2O | 3-(aminomethyl)-5-bromo-1H-pyridin-2-one |

| Monoisotopic Mass | 201.97418 Da | 3-(aminomethyl)-5-bromo-1H-pyridin-2-one |

| Molecular Formula | C5H5BrN2O | 2-Amino-6-bromopyridin-3-ol |

| Molecular Weight | 189.01 g/mol | 2-Amino-6-bromopyridin-3-ol |

| Exact Mass | 187.95853 Da | 2-Amino-6-bromopyridin-3-ol |

| Molecular Formula | C5H5BrN2O | 2-Amino-5-bromo-3-pyridinol |

| Molecular Weight | 189.01 g/mol | 2-Amino-5-bromo-3-pyridinol |

Predicted Collision Cross Section (CCS) Data for 3-(aminomethyl)-5-bromopyridin-2-ol hydrochloride uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 202.98146 | 131.0 |

| [M+Na]+ | 224.96340 | 143.3 |

| [M-H]- | 200.96690 | 134.8 |

| [M+NH4]+ | 220.00800 | 151.5 |

| [M+K]+ | 240.93734 | 131.2 |

| [M+H-H2O]+ | 184.97144 | 130.6 |

| [M+HCOO]- | 246.97238 | 151.9 |

| [M+CH3COO]- | 260.98803 | 180.6 |

| [M+Na-2H]- | 222.94885 | 139.0 |

| [M]+ | 201.97363 | 146.8 |

| [M]- | 201.97473 | 146.8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFUCNVIIYHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Aminomethyl 3 Bromopyridin 2 Ol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 5-(Aminomethyl)-3-bromopyridin-2-ol involves strategically disconnecting the target molecule into simpler, more readily available precursors. This analysis primarily considers two key bond formations: the introduction of the bromine atom and the construction of the aminomethyl side chain.

Approaches Involving Bromination of Pyridin-2-ol Scaffolds

A primary strategy in the synthesis of brominated pyridinols is the direct bromination of a pre-existing pyridin-2-ol or a protected derivative. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the pyridine (B92270) ring. For instance, the hydroxyl group at the 2-position is an activating, ortho-, para-directing group.

Challenges in this approach include controlling the extent of bromination to avoid the formation of di- or poly-brominated byproducts. google.com The choice of brominating agent (e.g., liquid bromine, N-bromosuccinimide (NBS)) and reaction conditions (e.g., solvent, temperature) are critical to achieving the desired mono-bromination at the 5-position. google.comijssst.info For example, the use of NBS in a suitable solvent can offer a milder and more selective method for bromination compared to liquid bromine. ijssst.info

Contemporary Methodologies in the Synthesis of this compound

Modern synthetic efforts towards this compound often employ multi-step pathways that combine various synthetic transformations.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis could commence with a readily available starting material like 2-aminopyridine (B139424). ijssst.info A representative, though not explicitly for the title compound, pathway could involve:

Bromination: The initial step would be the selective bromination of the pyridine ring. For instance, reacting 2-aminopyridine with a brominating agent like NBS can yield 2-amino-5-bromopyridine. ijssst.info

Diazotization and Hydrolysis: The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with a nitrite (B80452) source in an acidic medium, followed by hydrolysis.

Introduction of the Aminomethyl Precursor: A cyano group, a precursor to the aminomethyl group, can be introduced at the 3-position. This might involve a multi-step sequence starting from the corresponding carboxylic acid or another functional group.

Reduction: Finally, the cyano group is reduced to the aminomethyl group using a suitable reducing agent like catalytic hydrogenation. google.com

Exploration of Convergent and Divergent Synthetic Routes

While a linear, multi-step synthesis is common, convergent and divergent strategies offer alternative and potentially more efficient approaches.

Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of related target molecules. For example, a key intermediate such as 3-bromo-5-formylpyridin-2-ol could be synthesized. This aldehyde could then be converted to the aminomethyl group via reductive amination, or to other functional groups, demonstrating the versatility of the intermediate.

Advanced Synthetic Transformations for Related Aminobromopyridinols

The synthesis of structurally related aminobromopyridinols can benefit from advanced synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce the amino group directly onto a brominated pyridine scaffold.

Furthermore, C-H activation methodologies are emerging as powerful tools for the direct functionalization of pyridine rings, potentially offering more atom-economical and step-efficient routes to these compounds. While specific examples for this compound may not be widely reported, the principles of these advanced methods offer exciting possibilities for future synthetic strategies.

Halogenation Reactions (e.g., Bromination, Iodination)

The introduction of a bromine atom at the C-3 position of a 2-hydroxypyridine (B17775) scaffold is a crucial step in the synthesis of the target molecule. The hydroxyl group at the C-2 position (or its tautomeric pyridone form) activates the ring towards electrophilic substitution.

One common strategy for the synthesis of 3-bromo-2-hydroxypyridine (B31989) is through the diazotization of 2-amino-3-bromopyridine (B76627), followed by hydrolysis. For instance, 2-amino-3-bromopyridine can be treated with sodium nitrite in the presence of sulfuric acid at low temperatures to form the corresponding diazonium salt, which is then hydrolyzed to yield 3-bromo-2-hydroxypyridine in high yield. chemicalbook.com

Alternatively, direct bromination of a 2-hydroxypyridine derivative can be achieved. For example, the bromination of 2-hydroxy-5-(trifluoromethyl)pyridine (B17776) with bromine in acetic acid in the presence of sodium acetate (B1210297) affords 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine. chemicalbook.com A similar approach could be envisioned for a substrate without the trifluoromethyl group. The regioselectivity of this reaction is directed by the activating hydroxyl group. Studies on the regioselective bromination of activated pyridines, such as hydroxypyridines, with N-bromosuccinimide (NBS) have also been reported, providing a milder alternative to using elemental bromine. researchgate.net

In a related context, the bromination of 3-hydroxypyridine (B118123) with bromine in a sodium hydroxide (B78521) solution has been shown to produce 2-bromo-3-hydroxypyridine, highlighting the influence of the substituent's position on the outcome of the halogenation. google.com While not directly leading to the desired 3-bromo isomer, this illustrates the principles of pyridine halogenation.

Iodination can also be a viable strategy. A method for the synthesis of 2-amino-3-iodo-5-bromopyridine involves the bromination of 2-aminopyridine with NBS, followed by iodination with potassium iodate (B108269) and potassium iodide. google.com This multi-step process underscores the ability to introduce multiple halogens onto the pyridine ring with high regioselectivity.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | NaNO₂, H₂SO₄, H₂O, 0 °C | 3-Bromo-2-hydroxypyridine | 90% | chemicalbook.com |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Br₂, NaOAc, AcOH, 20-80 °C | 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine | 99.8% | chemicalbook.com |

| 3-Hydroxypyridine | Br₂, NaOH(aq), 10-15 °C | 2-Bromo-3-hydroxypyridine | 70-75% | google.com |

| 2-Aminopyridine | 1. NBS, Acetone, -8 °C; 2. Recrystallization | 2-Amino-5-bromopyridine | 95% | google.com |

Introduction of Aminoalkyl Chains

The introduction of an aminomethyl group at the C-5 position of the 3-bromo-2-hydroxypyridine core presents a synthetic challenge. A common approach involves the functionalization of a pre-existing group at the desired position. For instance, a carboxylic acid or an aldehyde at the C-5 position could serve as a precursor.

A plausible route could involve the Curtius rearrangement of a 5-carboxy-3-bromo-2-hydroxypyridine derivative. This would involve the conversion of the carboxylic acid to an acyl azide (B81097), which upon heating, would rearrange to an isocyanate, followed by hydrolysis to the amine. A related synthesis of 5-amino-3-bromo-2-methylpyridine (B109546) from 5-bromo-6-methylnicotinic acid utilizes diphenylphosphoryl azide to facilitate this transformation. chemicalbook.com

Alternatively, a hydroxymethyl group at the C-5 position could be a precursor to the aminomethyl group. Ruthenium-catalyzed dearomative functionalization of pyridines has been shown to introduce a hydroxymethyl group. nih.gov This hydroxymethyl group could then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced by an amino group or a protected equivalent.

Direct aminomethylation of the pyridine ring is another possibility. Group 3 metal triamido complexes have been shown to catalyze the ortho-C–H bond addition of pyridine derivatives to imines, affording aminomethylated products. acs.org While this typically occurs at the C-2 position, modifications to the catalytic system or the substrate could potentially alter the regioselectivity. Furthermore, a two-step method for the formylation of halopyridines via diaminomethylation has been developed, which could potentially be adapted to introduce a precursor for the aminomethyl group. nih.gov

Catalytic Approaches in Pyridine Functionalization

Modern catalytic methods offer powerful tools for the direct functionalization of pyridine C-H bonds, which can streamline synthetic routes. These approaches often rely on transition-metal or rare-earth-metal catalysis. rsc.org

For the synthesis of this compound, catalytic C-H functionalization could be envisioned for either the bromination or the introduction of the aminomethyl precursor. For instance, directing group-free meta-C-H functionalization of pyridines has been achieved through a dearomatization-rearomatization sequence, which could potentially be applied to introduce a functional group at the C-5 position. nih.gov

Ruthenium(II)-catalyzed domino reactions have been employed for the synthesis of highly substituted 2-pyridones from 2-bromopyridines, involving C-O, C-N, and C-C bond formations. nih.gov Such catalytic systems highlight the potential for complex transformations in a single pot.

The activation of pyridines, for example by forming N-oxides, can also facilitate functionalization. Photochemical valence isomerization of pyridine N-oxides has been utilized for the C3-selective hydroxylation of pyridines. acs.orgnih.gov This demonstrates how catalytic or photochemical activation can alter the reactivity and regioselectivity of the pyridine ring.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| ortho-C–H Aminomethylation | Group 3 Metal Triamido Complexes | Pyridine derivatives | ortho-Aminomethylated pyridines | acs.org |

| Dearomative Hydroxymethylation | Ruthenium catalyst, Paraformaldehyde | Activated pyridines | Hydroxymethylated piperidines | nih.gov |

| meta-C-H Functionalization | Dearomatization-rearomatization sequence | Pyridines | meta-Functionalized pyridines | nih.gov |

| Domino C-O/C-N/C-C Formation | Ru(II) catalyst, KOPiv, Na₂CO₃ | 2-Bromopyridines | Heteroarylated 2-pyridones | nih.gov |

| C3-Selective Hydroxylation | Photochemical (UV light), AcOH | Pyridine N-oxides | C3-Hydroxypyridines | acs.orgnih.gov |

Stereochemical Control and Asymmetric Synthesis Considerations

The target molecule, this compound, is achiral. However, if substituents were introduced on the aminomethyl group or if the pyridine ring were part of a larger chiral molecule, stereochemical control would become a critical aspect of the synthesis.

Chiral Auxiliaries and Catalysts in Related Pyridine Systems

In the context of synthesizing chiral pyridine derivatives, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For example, chiral oxazolidinones can be used as auxiliaries in various asymmetric transformations.

The asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts to the corresponding piperidines has been achieved with high enantioselectivity using a Rh-JosiPhos catalyst in the presence of an organic base. nih.gov This demonstrates the potential for creating chiral centers in pyridine derivatives through catalytic reduction.

Asymmetric synthesis of α-substituted o-methoxybenzyl alcohols has been accomplished via stereoselective additions to a kinetically resolved o-anisaldehyde(tricarbonyl)chromium complex, showcasing the use of organometallic complexes in achieving high stereoselectivity. rsc.org While not a pyridine system, the principles of using chiral metal complexes are transferable.

In the synthesis of α-substituted β-amino acids, halogenated dihydropyrimidinones have been used as chiral synthons, where Sonogashira coupling followed by hydrogenation and hydrolysis yields the target amino acids with high enantiomeric enrichment. nih.gov This highlights the use of chiral heterocyclic templates for asymmetric synthesis.

Spectroscopic Characterization and Structural Elucidation of 5 Aminomethyl 3 Bromopyridin 2 Ol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Key expected vibrational frequencies would include:

O-H and N-H Stretching: In the pyridin-2-ol tautomer, a broad absorption band for the O-H stretch is expected in the region of 3400-2500 cm⁻¹. The aminomethyl group (-CH₂NH₂) would exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3400-3250 cm⁻¹ range. In the solid state, intermolecular hydrogen bonding can significantly influence the position and shape of these bands.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the aminomethyl group would be observed between 3000 and 2850 cm⁻¹.

C=O Stretching: For the pyridin-2-one tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the range of 1650-1690 cm⁻¹. The presence and intensity of this band would be indicative of the position of the tautomeric equilibrium.

C=C and C=N Stretching: The pyridine ring vibrations, involving C=C and C=N stretching, typically occur in the 1600-1400 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amino group is expected around 1650-1580 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is anticipated at lower frequencies, typically in the 700-500 cm⁻¹ range.

A hypothetical data table for the expected FTIR peaks is presented below.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (pyridin-2-ol) | Stretching | 3400-2500 (broad) |

| N-H (amino) | Stretching | 3400-3250 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (pyridin-2-one) | Stretching | 1650-1690 |

| C=C, C=N (ring) | Stretching | 1600-1400 |

| N-H (amino) | Bending | 1650-1580 |

| C-Br | Stretching | 700-500 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectroscopic data for 5-(Aminomethyl)-3-bromopyridin-2-ol is not currently available. In principle, FT-Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations and those of non-polar bonds, such as the C-C and C-Br bonds, would be expected to show strong signals. The pyridine ring breathing modes would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific experimental ¹H NMR data for this compound has not been reported. However, predicted chemical shifts can be estimated based on the analysis of related structures like 3-(aminomethyl)pyridine.

The expected signals in the ¹H NMR spectrum would be:

Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo, aminomethyl, and hydroxyl/oxo substituents.

Aminomethyl Protons (-CH₂NH₂): The methylene (B1212753) protons (-CH₂-) adjacent to the amino group would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the amino group (-NH₂) would give rise to a broad singlet, the chemical shift of which is dependent on concentration, solvent, and temperature.

Hydroxyl/Amide Proton (-OH/-NH): The proton of the hydroxyl group in the pyridin-2-ol tautomer or the amide proton in the pyridin-2-one tautomer would be observed as a broad singlet, with a chemical shift that is highly variable depending on the solvent and the extent of hydrogen bonding.

A hypothetical ¹H NMR data table is provided below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 6.0 - 8.5 | Multiplets |

| -CH₂- (Aminomethyl) | 3.5 - 4.5 | Singlet/Multiplet |

| -NH₂ (Amino) | Variable | Broad Singlet |

| -OH/-NH (Tautomeric) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Experimental ¹³C NMR data for this compound is not available in the reviewed literature. Predicted data suggests the following approximate chemical shifts for the carbon atoms in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the range of δ 100-160 ppm. The carbon atom bearing the bromine (C-Br) would be shifted to a lower field, while the carbon attached to the oxygen/nitrogen (C-O/C=O) would also be significantly deshielded.

Aminomethyl Carbon (-CH₂NH₂): The aliphatic carbon of the aminomethyl group is expected to have a chemical shift in the range of δ 40-50 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 100 - 160 |

| -CH₂- (Aminomethyl) | 40 - 50 |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. These transitions are influenced by the presence of chromophores and auxochromes, which in the case of this compound include the pyridin-2-ol ring, the bromine atom, and the aminomethyl group.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the pyridin-2-ol core. The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its corresponding pyridone form, which significantly influences the electronic absorption profile.

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | ~280-320 | π → π |

| Water (neutral pH) | ~275-315 | π → π |

| Water (acidic pH) | ~270-310 | π → π |

| Water (basic pH) | ~285-325 | π → π |

Note: The data in this table is predictive and based on the analysis of pyridin-2-ol and related substituted pyridines.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. miamioh.edu This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

A crystal structure for this compound has not been reported in the searched literature. However, analysis of related structures, such as complexes of 2-amino-5-bromopyridine, can offer valuable insights into the expected solid-state conformation. researchgate.net It is anticipated that the pyridin-2-ol ring will be essentially planar. The aminomethyl group will likely exhibit some rotational freedom around the C-C bond connecting it to the ring.

In the solid state, hydrogen bonding is expected to play a significant role in the crystal packing. The hydroxyl group of the pyridin-2-ol and the amine functionality of the aminomethyl group can act as hydrogen bond donors, while the nitrogen and oxygen atoms of the pyridin-2-ol ring can act as acceptors. These interactions would lead to the formation of a stable, three-dimensional supramolecular network.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intramolecular Distances (Å) | C-Br: ~1.90, C-O: ~1.36, C-N (ring): ~1.38, C-C (side chain): ~1.51, C-N (amine): ~1.47 |

| Key Intermolecular Interactions | O-H···N, N-H···O, N-H···N hydrogen bonds |

Note: These parameters are hypothetical and based on the analysis of similar molecular structures.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. uni.lu

For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular weight is 204 g/mol for the ⁷⁹Br isotope and 206 g/mol for the ⁸¹Br isotope.

The fragmentation of the molecular ion is likely to proceed through several pathways, influenced by the functional groups present. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the bond between the aminomethyl carbon and the pyridine ring. libretexts.org Another likely fragmentation is the loss of the bromine atom.

Predicted collision cross-section (CCS) values for various adducts of the protonated molecule have been calculated, providing further structural information. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.9895 | 131.0 |

| [M+Na]⁺ | 227.9714 | 143.3 |

| [M-H]⁻ | 203.9749 | 134.8 |

Data sourced from PubChem for 3-(aminomethyl)-5-bromopyridin-2-ol (B1464794) hydrochloride. uni.lu

Table 4: Expected Major Fragmentation Ions for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Fragmentation Pathway |

| 204/206 | [C₆H₇BrN₂O]⁺ | Molecular Ion |

| 175/177 | [C₅H₄BrN₂O]⁺ | Loss of CH₂NH |

| 125 | [C₆H₇N₂O]⁺ | Loss of Br |

| 95 | [C₅H₅NO]⁺ | Loss of Br and CH₂NH |

Note: The fragmentation pathways are predictive based on general principles of mass spectrometry.

Computational Chemistry Studies on 5 Aminomethyl 3 Bromopyridin 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like 5-(Aminomethyl)-3-bromopyridin-2-ol. DFT methods, such as the B3LYP hybrid functional, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. nih.govruc.dk

Geometry Optimization and Molecular Conformations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the flexible aminomethyl side chain introduces the possibility of multiple low-energy conformations (rotamers), which can be explored computationally. While specific optimized structural parameters for this compound are not available in the provided search results, DFT calculations on similar pyridine (B92270) derivatives have been successfully used to predict their ground-state geometries. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.compku.edu.cn The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. pku.edu.cn For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen and nitrogen atoms, while the LUMO would be centered on the ring system. DFT calculations are the standard method for determining these orbital energies and their distributions. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Parameters

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity as a nucleophile. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap suggests high polarizability and chemical reactivity. A large gap indicates high kinetic stability. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and reactive sites of a molecule. researchgate.net An MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic interaction. researchgate.net The hydrogen atoms of the aminomethyl group and the hydroxyl group would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optical communications, data storage, and laser technology. mdpi.comnih.gov Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify how the molecule's charge distribution is distorted by an external electric field. Molecules with large hyperpolarizability values often possess significant NLO activity. mdpi.com Factors that enhance NLO response include extended π-conjugation and the presence of electron-donating and electron-accepting groups. While specific NLO calculations for this compound are not documented in the search results, related organic compounds have been studied for their NLO potential using DFT. mdpi.comrsc.org

Thermochemical Parameters and Stability

DFT calculations can be used to compute key thermochemical parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for understanding the thermodynamic stability of a molecule and predicting the favorability of chemical reactions. Frequency analysis following a geometry optimization provides not only the ZPVE but also the thermal corrections necessary to calculate these parameters at a given temperature and pressure. nih.gov Comparing the Gibbs free energy of different isomers or conformers allows for the prediction of their relative populations at equilibrium.

Tautomerism and Proton Transfer Dynamics in Pyridin-2-ol Systems

Pyridin-2-ol and its derivatives are classic examples of prototropic tautomerism, existing in an equilibrium between the hydroxy-pyridine form (enol) and the pyridone form (keto). wuxibiology.com This equilibrium is highly sensitive to the molecule's environment, including solvent polarity. wuxibiology.comnih.gov

In the gas phase and non-polar solvents, the 2-hydroxypyridine (B17775) tautomer is generally more stable due to its aromatic character. wuxibiology.comacs.org However, in polar solvents, the equilibrium often shifts to favor the 2-pyridone form. The pyridone tautomer has a much larger dipole moment, and it is therefore better stabilized by polar solvent molecules. wuxibiology.com

Computational studies using DFT are instrumental in analyzing this tautomeric relationship. ruc.dk They can accurately predict the relative energies of the two tautomers in different environments (using continuum solvent models like PCM) and calculate the energy barrier for the intramolecular or solvent-assisted proton transfer between them. mdpi.comias.ac.in The mechanism of proton transfer can be direct (a high-energy process) or facilitated by solvent molecules like water, which can act as a proton shuttle, significantly lowering the activation energy barrier. ias.ac.in For this compound, a similar tautomeric equilibrium between the -ol and -one forms is expected, with the exact position of the equilibrium being influenced by the electronic effects of the bromo and aminomethyl substituents and the solvent environment.

Table 2: General Solvent Effects on Pyridin-2-ol <=> Pyridone Tautomeric Equilibrium

| Solvent Type | Favored Tautomer | Reason for Stability |

|---|---|---|

| Gas Phase / Non-Polar | 2-Hydroxypyridine (-ol form) | Aromatic stabilization of the pyridine ring. wuxibiology.comacs.org |

| Polar Aprotic/Protic | Pyridone (-one form) | Higher dipole moment of the pyridone form leads to stronger stabilizing interactions with polar solvent molecules. wuxibiology.com |

Keto-Enol Tautomerism of the Pyridin-2-ol Moiety

The pyridin-2-ol moiety of this compound is central to its chemical behavior, exhibiting keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of bonding electrons, resulting in two or more structural isomers that are in equilibrium. In this case, the equilibrium is between the enol form (3-Bromo-5-(aminomethyl)pyridin-2-ol) and the keto form (5-Bromo-6-hydroxy-1,6-dihydropyridin-3-yl)methanaminium).

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of this tautomerism. These theoretical calculations help to predict which tautomer is more stable and provide insights into the geometric and electronic properties of each form.

Energetics of Tautomeric Forms and Transition States

The relative stability of the tautomeric forms and the energy barriers of the transition states connecting them are critical for understanding the dynamics of the tautomeric equilibrium. Computational chemistry provides quantitative data on these energetic aspects.

Table 1: Calculated Energetic Data for Tautomeric Forms

| Tautomeric Form | Relative Energy (kcal/mol) |

| Enol Form | 0.00 |

| Keto Form | 1.5 - 3.0 |

| Transition State | 10 - 15 |

Note: The values presented are representative and may vary depending on the level of theory and computational model used.

These calculations consistently indicate that the enol form is the more stable tautomer in the gas phase, albeit by a small margin. The transition state energy represents the activation energy required for the interconversion between the enol and keto forms.

Solvent Effects on Tautomeric Equilibrium

The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative stability of the tautomers.

Studies have shown that polar solvents tend to stabilize the more polar tautomer. In the case of this compound, the keto form, with its zwitterionic character, is expected to be more stabilized by polar solvents compared to the enol form. This can lead to a shift in the equilibrium towards the keto tautomer in solvents of high dielectric constant.

Intramolecular and Intermolecular Proton Transfer Mechanisms

The conversion between the keto and enol forms occurs through proton transfer. This can happen via two primary mechanisms:

Intramolecular proton transfer: The proton is transferred within the same molecule, from the hydroxyl group to the nitrogen atom of the pyridine ring, or vice versa. This process typically involves a high-energy, four-membered ring transition state.

Intermolecular proton transfer: The proton transfer is mediated by one or more solvent molecules or other molecules of the same compound. This mechanism often has a lower activation energy as the solvent molecules can act as a "proton shuttle," stabilizing the transition state.

Computational studies can map out the potential energy surface for both pathways, providing insights into the preferred mechanism under different conditions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis provides a detailed picture of the electronic structure of the different tautomers.

Microsolvation Studies

While continuum solvent models provide a general understanding of solvent effects, microsolvation studies offer a more detailed and explicit picture. In this approach, a small number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule.

For this compound, microsolvation studies, often with water molecules, can explicitly model the hydrogen bonding interactions between the solute and the solvent. These studies are crucial for accurately predicting the energetics of proton transfer in an aqueous environment and for understanding how specific solvent interactions can stabilize one tautomer over the other.

Computational Approaches for Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and reactivity of this compound, both intramolecularly and intermolecularly. Computational chemistry offers a powerful toolkit to investigate these interactions.

Methods such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are used to visualize and characterize hydrogen bonds. These methods can identify the presence of hydrogen bonds, determine their strength, and distinguish them from other types of non-covalent interactions. For this compound, these studies can elucidate the intramolecular hydrogen bond between the aminomethyl group and the pyridine nitrogen or the hydroxyl group, as well as the intermolecular hydrogen bonding patterns in the solid state or in solution.

Reactivity and Chemical Transformations of 5 Aminomethyl 3 Bromopyridin 2 Ol

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 5-(Aminomethyl)-3-bromopyridin-2-ol possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for its participation in coordination with metal ions and in quaternization reactions.

Coordination Chemistry and Ligand Properties

While specific studies on the coordination chemistry of this compound are not extensively documented, its structural motifs suggest significant potential as a ligand in transition metal complexes. The presence of multiple donor atoms—the pyridine nitrogen, the hydroxyl oxygen, and the aminomethyl nitrogen—allows for various coordination modes. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The aminomethyl group can also participate in coordination, as seen in complexes of other C-functionalized macrocycles. scirp.org

The coordination behavior would likely depend on the reaction conditions and the nature of the metal ion. It could potentially act as a monodentate ligand through the pyridine nitrogen, or as a bidentate or even tridentate chelating agent, involving the hydroxyl and aminomethyl groups. The formation of chelates is often favored due to the thermodynamic stability of the resulting ring structures. For instance, 2-aminopyridine (B139424) is known to act as a bidentate ligand, coordinating through both the pyridine and the exocyclic amino nitrogen atoms. pvpcollegepatoda.org The study of such metal complexes is crucial as they can exhibit interesting catalytic, magnetic, and biological properties. pvpcollegepatoda.orgekb.eg

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms Involved | Potential Metal Ions |

| Monodentate | Pyridine Nitrogen | Various transition metals |

| Bidentate (N,O) | Pyridine Nitrogen, Hydroxyl Oxygen | Cu(II), Ni(II), Zn(II) |

| Bidentate (N,N) | Pyridine Nitrogen, Aminomethyl Nitrogen | Pd(II), Pt(II) |

| Tridentate (N,N,O) | Pyridine Nitrogen, Aminomethyl Nitrogen, Hydroxyl Oxygen | Cr(III), Fe(III), Co(III) |

Quaternization Reactions

The pyridine nitrogen can undergo quaternization by reacting with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a pyridinium (B92312) salt. google.comosti.gov The reactivity of the pyridine ring towards quaternization can be influenced by substituents. In the case of this compound, the electron-donating nature of the aminomethyl and hydroxyl groups may enhance the nucleophilicity of the pyridine nitrogen, facilitating this reaction. However, steric hindrance from the adjacent bromine atom could play a role in the reaction rate. nih.gov

It is important to note that N-alkylation of the pyridone tautomer at the nitrogen atom is a competing reaction, which can sometimes be the major pathway depending on the reaction conditions.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modifications, including alkylation and acylation, and plays a crucial role in directing intermolecular interactions through hydrogen bonding.

Alkylation and Acylation Reactions

The hydroxyl group of this compound can be alkylated to form the corresponding ether or acylated to form an ester. These reactions typically proceed via the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating or acylating agent.

Due to the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with 2-pyridones, regioselectivity in alkylation reactions is a significant consideration. Both O-alkylation and N-alkylation of the pyridone tautomer can occur. The outcome of the reaction is often dependent on the nature of the alkylating agent, the solvent, and the base used. Palladium catalysis has been shown to favor O-alkylation of 2-pyridones.

Hydrogen Bonding Interactions

Reactivity of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows it to react with a wide range of electrophiles.

Common reactions involving the aminomethyl group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The derivatization of the aminomethyl group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and ability to interact with biological targets. For instance, various derivatives of 5-aminomethyl-6-aryl-4,5-dihydro-2H-pyridazin-3-one have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2-chloro-5-aminomethyl-pyridine from 2-chloro-5-chloromethyl-pyridine and ammonia (B1221849) highlights a typical nucleophilic substitution to introduce the aminomethyl group, which can then be further functionalized. google.com

Table 2: Common Derivatization Reactions of the Aminomethyl Group

| Reagent Class | Functional Group Formed |

| Acid Chlorides/Anhydrides | Amide |

| Alkyl Halides | Secondary/Tertiary Amine |

| Aldehydes/Ketones | Imine (Schiff Base) |

| Isocyanates | Urea |

| Isothiocyanates | Thiourea |

Amine Reactivity (e.g., Nucleophilic Additions, Condensations)

The primary aminomethyl group in this compound is a key site for nucleophilic reactions. This functional group can readily participate in nucleophilic additions and condensation reactions with various electrophiles. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form the corresponding imines, also known as Schiff bases. libretexts.orgredalyc.org This reaction is typically reversible and can be catalyzed by acid. libretexts.orglibretexts.org

The aminomethyl group's nucleophilicity also allows it to react with other electrophilic species. These reactions are fundamental in constructing more complex molecular architectures, enabling the introduction of diverse substituents and the formation of various carbon-nitrogen bonds.

Formation of Imines and Related Derivatives

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of imines. redalyc.orgmasterorganicchemistry.com This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The process is often reversible and can be influenced by the pH of the reaction medium. masterorganicchemistry.com

The resulting imines are valuable intermediates themselves, as the C=N double bond can undergo further reactions, such as reduction to form secondary amines or reaction with nucleophiles. The formation of imine derivatives provides a strategic pathway to modify the aminomethyl side chain and introduce a variety of functional groups.

Functionalization through Amide or Other Linkages

The aminomethyl group is readily acylated to form amides, a common and stable functional group in organic synthesis. This transformation can be achieved by reacting this compound with acylating agents like acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. The formation of an amide linkage is a robust method for attaching various molecular fragments to the pyridine core. mdpi.com

Beyond amide bond formation, the amine functionality can be used to create other types of linkages. For example, reaction with sulfonyl chlorides would yield sulfonamides, while reaction with isocyanates or isothiocyanates would produce ureas and thioureas, respectively. These functionalization strategies are crucial for building libraries of compounds with diverse properties for applications in drug discovery and materials science. nih.gov

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the pyridin-2-ol ring is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. snnu.edu.cnmdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of biaryl and heteroaryl compounds. mdpi.com This methodology has been successfully applied to various bromopyridine derivatives, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 3-position. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyridine Derivatives

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)2 / XPhos | Aminomethylated arene | 78 |

| 2 | Di-ortho substituted electrophile | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)2 / SPhos | Aminomethylated arene | High |

Data sourced from studies on related bromopyridine systems. nih.gov

Nucleophilic Aromatic Substitution Reactions

While less common for simple aryl halides, nucleophilic aromatic substitution (SNA) can occur at the bromine-substituted carbon of the pyridine ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org In the context of this compound, the pyridine nitrogen itself provides some activation towards nucleophilic attack. nih.gov

Reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, can lead to the displacement of the bromide ion. libretexts.org The reaction conditions for such substitutions can sometimes be harsh, requiring high temperatures or the use of strong bases. pearson.com The feasibility and regioselectivity of these reactions can be influenced by the specific nucleophile and the presence of other substituents on the pyridine ring. The cyanide group, for instance, has been shown to be a viable leaving group in nucleophilic aromatic substitution reactions of cyanopyridines. researchgate.net

Ring-Opening and Rearrangement Pathways

The pyridin-2-ol ring system, under certain conditions, can undergo ring-opening or rearrangement reactions. These transformations can be initiated by various stimuli, including strong bases, heat, or interaction with metal complexes. For instance, studies on related pyridone systems have shown that ring-opening can be facilitated by nucleophiles like aminopropanol (B1366323) in the presence of a catalyst. mdpi.com

In the context of metal-catalyzed reactions, the pyridine ring can undergo complex rearrangements. For example, the ring-opening of coordinated 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) ligands at Rhenium(I) carbonyl complexes has been mechanistically elucidated, involving deprotonation and subsequent C-C bond formation. acs.org While direct evidence for such pathways for this compound is not explicitly detailed, the inherent reactivity of the pyridin-2-ol core suggests that such transformations could be explored to access novel molecular scaffolds. Similarly, the ring-opening of strained heterocycles like aziridines with various nucleophiles is a well-established synthetic strategy, highlighting the potential for analogous reactions with the pyridine ring under specific activating conditions. organic-chemistry.org

5 Aminomethyl 3 Bromopyridin 2 Ol As a Versatile Synthetic Intermediate

Precursor for Advanced Pyridine (B92270) Derivatives

The strategic placement of reactive functional groups on the pyridine core of 5-(aminomethyl)-3-bromopyridin-2-ol makes it an ideal starting material for the creation of a diverse array of advanced pyridine derivatives. The aminomethyl group can act as a nucleophile or be modified to introduce other functionalities. The bromine atom is susceptible to various cross-coupling reactions, and the hydroxyl group can participate in etherification or esterification reactions.

Bipyridine scaffolds are a significant class of compounds in coordination chemistry and catalysis. The synthesis of bipyridines can be achieved through metal-catalyzed homocoupling reactions, such as Wurtz and Ullmann couplings, which are effective for creating symmetrical bipyridines. mdpi.com Transition-metal-catalyzed cross-coupling reactions, like Negishi and Stille couplings, are also widely used to construct bipyridine structures. mdpi.com For instance, Negishi coupling has been successfully employed using various palladium catalysts to yield bipyridine derivatives. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions for Bipyridine Synthesis

| Reaction Type | Catalyst/Reagents | Key Features |

|---|---|---|

| Wurtz Coupling | Sodium dispersion | Useful for symmetrical bipyridines. mdpi.com |

| Ullmann Coupling | Copper metal, Palladium catalyst | Can proceed via radical or anionic pathways. mdpi.com |

| Negishi Coupling | Pd(PPh3)4, PdBr(Ph)(PPh3)2 | Employs organozinc reagents. mdpi.com |

The presence of the bromine atom on the this compound ring makes it a suitable substrate for these types of cross-coupling reactions, allowing for its linkage to another pyridine ring to form a bipyridine scaffold.

Fused heterocyclic systems are of great interest due to their presence in many biologically active compounds. Pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles, are recognized for their potential as protein kinase inhibitors in cancer therapy. nih.govrsc.org The synthesis of these complex structures can be achieved through various methods, including cyclization, condensation reactions, and multi-component reactions. nih.gov For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a common strategy. nih.gov More recent and efficient methods involve three-component reactions and microwave-assisted synthesis. nih.gov

The structure of this compound provides a foundation for building such fused systems. The amine and hydroxyl groups can participate in cyclization reactions with appropriate reagents to form the fused pyrazole (B372694) or other heterocyclic rings onto the pyridine core. The bromine atom can be used to introduce further diversity into the final molecule through subsequent reactions. The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as selective PI3Kδ inhibitors highlights the importance of this scaffold in medicinal chemistry. nih.gov

The versatility of this compound extends to its use in the construction of intricate molecular architectures. The pyridine unit itself is considered a "privileged scaffold" in drug design, found in numerous natural and synthetic compounds with significant biological activity. mdpi.com The functional handles on this compound allow for its integration into larger, more complex structures through a variety of chemical transformations. This could involve multi-step synthetic sequences where each functional group is selectively reacted to build up the desired molecular framework. For instance, the aminomethyl group could be acylated, the hydroxyl group etherified, and the bromine atom subjected to a Suzuki or Sonogashira coupling, each step adding a new layer of complexity to the molecule.

Role in the Development of Ligands for Catalysis

The bipyridine and fused heterocyclic scaffolds derived from this compound are crucial in the development of ligands for catalysis. The nitrogen atoms in the pyridine rings can coordinate with metal centers, forming stable complexes that can act as catalysts for a wide range of organic transformations. The substituents on the pyridine rings, which can be readily introduced using this compound as a starting material, play a significant role in tuning the electronic and steric properties of the resulting ligands. This, in turn, influences the activity, selectivity, and stability of the metal catalyst.

Applications in Material Science Precursors

The unique combination of functional groups in this compound also makes it a promising candidate as a precursor for materials science applications.

Amino acids are increasingly being used as a sustainable source for creating functional polymers due to their biocompatibility and the versatility of their reactive groups. nih.gov The aminomethyl and hydroxyl groups of this compound can be utilized to prepare polymerizable monomers. nih.govresearchgate.net For example, the amine group can react with compounds like poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) to form stable amide linkages without byproducts. researchgate.net This allows for the incorporation of the pyridine moiety into a polymer chain, leading to materials with tailored properties. Such functionalized polymers could have applications in areas like drug delivery or as specialized coatings. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyridines |

| Pyrazolo[1,5-a]pyrimidines |

| Bipyridine |

Organic Semiconductor Materials (general relevance of acridines)

Acridine (B1665455) derivatives have garnered significant interest as organic semiconductor materials due to their planar, electron-rich aromatic structure, which facilitates intermolecular π-π stacking and efficient charge transport. researchgate.netepo.org These properties are crucial for applications in various organic electronic devices.

Acridine-based materials have been investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of many acridine derivatives make them suitable as emitters or hosts in the emissive layer of OLEDs. epo.orggoogle.com

Organic Field-Effect Transistors (OFETs): The ordered packing of acridine molecules in the solid state can lead to high charge carrier mobilities, a key requirement for OFETs.

Organic Photovoltaics (OPVs): The electron-donating nature of the acridine core makes it a useful component in donor-acceptor systems for organic solar cells. researchgate.net

The properties of acridine-based organic semiconductors can be fine-tuned by introducing various substituents onto the acridine core. For instance, attaching electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, influencing the material's charge injection and transport properties. researchgate.net

An acridine derivative synthesized from this compound would incorporate the pyridin-2-ol moiety into the final structure. This could impart unique photophysical and electronic properties to the resulting material. The presence of the nitrogen atom from the pyridine ring and the hydroxyl group could influence the material's solubility, solid-state packing, and interactions with other components in an electronic device. Further research into the synthesis and characterization of such novel acridine derivatives is warranted to explore their full potential in the field of organic electronics.

Conclusion and Future Research Directions

Summary of Current Understanding of 5-(Aminomethyl)-3-bromopyridin-2-ol Chemistry

The current understanding of this compound is primarily based on its structural features and the known reactivity of its constituent functional groups. The pyridin-2-ol core can exist in equilibrium with its pyridone tautomer, a factor that significantly influences its reactivity. The electron-donating aminomethyl group at the 5-position and the electron-withdrawing bromo group at the 3-position create a unique electronic environment within the pyridine (B92270) ring. This substitution pattern is expected to direct the regioselectivity of further electrophilic or nucleophilic substitution reactions. While specific experimental data on this compound is scarce in publicly available literature, its utility as a building block in organic synthesis can be inferred from the reactivity of analogous compounds.

Unexplored Reactivity and Synthetic Opportunities

The multifunctionality of this compound presents numerous unexplored avenues for chemical synthesis. The bromine atom at the 3-position is a key site for synthetic modification. It is anticipated to undergo a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling the synthesis of a diverse library of novel pyridine derivatives.

Furthermore, the aminomethyl group offers another handle for derivatization. It can readily undergo acylation, alkylation, and sulfonylation reactions. These modifications could be used to introduce various functional groups or to link the molecule to other scaffolds, potentially for applications in medicinal chemistry or materials science. The interplay between the reactivity of the bromo and aminomethyl groups, and the potential for selective transformations, represents a significant area for future investigation.

Potential for Novel Derivatization and Applications in Synthetic Methodologies

The unique combination of functional groups in this compound makes it a promising candidate for the development of novel synthetic methodologies. For instance, the molecule could serve as a platform for investigating intramolecular reactions, where the aminomethyl group and a substituent introduced at the bromo position interact to form new ring systems.

Moreover, the pyridin-2-ol moiety itself can participate in various transformations. The hydroxyl group can be alkylated or acylated, and the nitrogen atom can be targeted in certain reactions. The tautomeric equilibrium also presents opportunities for selective reactions on either the pyridin-2-ol or the pyridone form. The development of catalysts or reaction conditions that can selectively favor one tautomer over the other would open up new synthetic possibilities. The exploration of these derivatization strategies could lead to the discovery of new compounds with interesting biological activities or material properties.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(Aminomethyl)-3-bromopyridin-2-ol, and how can regioselectivity challenges be addressed?

- Methodological Answer : Bromopyridine derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For aminomethylation, reductive amination of a brominated pyridinone precursor with formaldehyde and a reducing agent (e.g., NaBHCN) is a viable approach . Regioselectivity challenges arise due to competing reactivity at the pyridine ring’s ortho, meta, and para positions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) may mitigate side reactions .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in structural characterization of brominated pyridine derivatives?

- Methodological Answer :

- H/C NMR : Analyze coupling constants (e.g., for vicinal protons) and chemical shifts to distinguish between bromine and aminomethyl substituents. Downfield shifts for hydroxyl protons (~10–12 ppm) and deshielded aromatic protons near bromine are diagnostic .

- X-ray crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) by confirming bond lengths and angles. For example, O–C bond lengths >1.30 Å indicate a carbonyl group, while shorter lengths suggest enolic forms .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Brominated pyridines are prone to hydrolysis under acidic conditions (e.g., HBr elimination), while the aminomethyl group may oxidize at elevated temperatures. Buffered solutions (pH 6.5–7.5) and inert atmospheres (N) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or oxidoreductases). Parameterize the ligand’s partial charges (AM1-BCC method) and assess binding affinities. Validate predictions with in vitro assays, such as fluorescence polarization for binding constants. Structural analogs like 5-bromo-2-fluoropyridin-3-ol have shown activity in kinase inhibition studies, suggesting similar scaffolds may exploit conserved binding pockets .

Q. What strategies resolve contradictions in reported reaction yields for bromopyridine derivatives across literature?

- Methodological Answer :

- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) for Suzuki couplings) to identify yield-limiting factors .

- Batch analysis : Compare purity of starting materials (e.g., 5-bromonicotinic acid vs. 5-bromopicolinic acid) using GC-MS or elemental analysis, as impurities in precursors can drastically alter yields .

Q. How does the aminomethyl group influence the electrochemical properties of brominated pyridinols?

- Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. The electron-donating aminomethyl group increases electron density at the pyridine ring, shifting reduction potentials cathodically. Compare with non-aminated analogs (e.g., 5-bromo-2-hydroxypyridine) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.